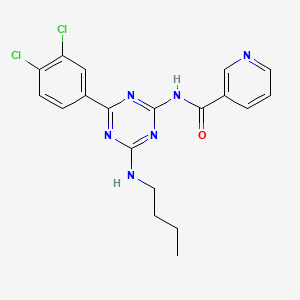
3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-吡啶甲酰胺, N-(4-(丁氨基)-6-(3,4-二氯苯基)-1,3,5-三嗪-2-基)- 是一种复杂的有机化合物,在多个科学领域具有重要应用。该化合物以其独特的结构为特征,包括一个吡啶甲酰胺核心和一个被丁氨基和二氯苯基取代的三嗪基。 其分子式为C15H13Cl3N2OS,分子量为375.7 g/mol .
准备方法
合成路线和反应条件
3-吡啶甲酰胺, N-(4-(丁氨基)-6-(3,4-二氯苯基)-1,3,5-三嗪-2-基)- 的合成通常涉及多个步骤,从吡啶甲酰胺核心的制备开始。之后通过一系列亲核取代反应引入三嗪基。反应条件通常需要使用强碱和溶剂,如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO),以促进对三嗪环的亲核攻击。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇反应,并采用优化条件来最大限度地提高产量和纯度。使用自动化反应器和连续流系统可以提高合成过程的效率。此外,重结晶和色谱等纯化技术用于分离所需的产物。
化学反应分析
反应类型
3-吡啶甲酰胺, N-(4-(丁氨基)-6-(3,4-二氯苯基)-1,3,5-三嗪-2-基)- 经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化,导致形成氧化衍生物。
还原: 还原反应可以使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂进行,导致形成化合物的还原形式。
取代: 亲核和亲电取代反应很常见,其中不同的取代基可以被引入三嗪或吡啶甲酰胺环。
常用试剂和条件
氧化: 高锰酸钾 (KMnO4),过氧化氢 (H2O2)
还原: 氢化铝锂 (LiAlH4),硼氢化钠 (NaBH4)
取代: 卤化试剂,胺或硫醇等亲核试剂
形成的主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。
科学研究应用
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. Research has shown that modifications to the triazine structure can enhance cytotoxicity against various cancer cell lines. The incorporation of butylamino and dichlorophenyl groups may contribute to these effects by altering the compound's interaction with biological targets .
- Antimicrobial Properties :
- Enzyme Inhibition :
Agrochemical Applications
- Herbicides :
- Pesticidal Activity :
Case Studies and Research Findings
作用机制
3-吡啶甲酰胺, N-(4-(丁氨基)-6-(3,4-二氯苯基)-1,3,5-三嗪-2-基)- 的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合,调节其活性并触发下游信号通路。确切的通路和靶标取决于具体的应用以及化合物使用的生物学环境。
相似化合物的比较
类似化合物
- 3-吡啶甲酰胺, 5-氯-N-(3,4-二氯苯基)-2-[(1-甲基乙基)硫]-
- 3-吡啶甲酰胺, N-(4-(丁氨基)-6-(2,4-二氯苯基)-1,3,5-三嗪-2-基)-
独特之处
与类似化合物相比,3-吡啶甲酰胺, N-(4-(丁氨基)-6-(3,4-二氯苯基)-1,3,5-三嗪-2-基)- 由于其在三嗪环上的特定取代模式而脱颖而出,这赋予了其独特的化学和生物学特性。这使得它在需要精确分子相互作用的应用中特别有价值。
生物活性
3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)- is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure includes a pyridine ring and a triazine moiety, which are known to influence its biological properties. The molecular formula is C16H18Cl2N4 with a molecular weight of approximately 353.25 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 353.25 g/mol |
| LogP | 3.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 4 |
Anticancer Activity
Research has indicated that compounds similar to 3-Pyridinecarboxamide exhibit significant anticancer properties. A study published in the Cayman Cancer Catalog highlights that such compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation and survival .
The mechanism of action for this compound appears to involve the inhibition of specific enzymes and receptors associated with cancer cell metabolism and proliferation. For instance, it may interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways related to cancer progression .
Case Studies
- In Vitro Studies :
- Animal Models :
Toxicity and Safety Profile
The toxicity profile of 3-Pyridinecarboxamide has been evaluated through various studies. The compound was found to have a low toxicity level in preliminary assessments, with no significant adverse effects reported at therapeutic doses. Long-term studies are still required to fully understand its safety profile.
属性
CAS 编号 |
85633-14-3 |
|---|---|
分子式 |
C19H18Cl2N6O |
分子量 |
417.3 g/mol |
IUPAC 名称 |
N-[4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H18Cl2N6O/c1-2-3-9-23-18-24-16(12-6-7-14(20)15(21)10-12)25-19(27-18)26-17(28)13-5-4-8-22-11-13/h4-8,10-11H,2-3,9H2,1H3,(H2,23,24,25,26,27,28) |
InChI 键 |
OQUCTIJAHKKARW-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=NC(=NC(=N1)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















